molecular formula C10H14N2O2 B1386054 3-(2-Methoxyphenyl)propanehydrazide CAS No. 856603-57-1

3-(2-Methoxyphenyl)propanehydrazide

Cat. No.: B1386054
CAS No.: 856603-57-1
M. Wt: 194.23 g/mol
InChI Key: GTVJORWOJRUHHQ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)propanehydrazide is a hydrazide derivative characterized by a propane backbone, a hydrazide functional group (-CONHNH₂), and a 2-methoxyphenyl substituent. This structural motif is frequently utilized in medicinal chemistry due to its versatility in forming hydrazone derivatives and heterocyclic compounds, which often exhibit diverse biological activities such as antioxidant, anticancer, and enzyme inhibitory properties . The methoxy group at the 2-position of the phenyl ring enhances lipophilicity and may influence binding affinity to biological targets, though this is context-dependent .

Properties

IUPAC Name

3-(2-methoxyphenyl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)6-7-10(13)12-11/h2-5H,6-7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVJORWOJRUHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)propanehydrazide typically involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired hydrazide compound. The reaction conditions often include refluxing the reactants in ethanol or methanol for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-(2-Methoxyphenyl)propanehydrazide has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential antioxidant and anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific properties.

    Biological Studies: It is used in the study of enzyme inhibition and other biochemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)propanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to active sites or altering the conformation of target proteins, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 3-(4-Methoxyphenyl)propanehydrazide Derivatives Derivatives with a 4-methoxyphenyl group (e.g., 3-[(4-methoxyphenyl)amino]propanehydrazide) demonstrate enhanced antioxidant activity. For instance, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide exhibit antioxidant activity ~1.4× higher than ascorbic acid in DPPH assays . In contrast, 2-methoxyphenyl derivatives may prioritize other bioactivities due to steric or electronic differences.
  • Computational studies suggest that dipole moments and lipophilicity significantly influence neurotoxicity and target affinity .

Heterocyclic Modifications

  • Piperazine/Piperidine-Appended Derivatives Compounds such as 3-(4-(4-Methoxyphenyl)piperazin-1-yl)propanehydrazide (3c) and 3-(4-(4-Fluorophenyl)piperazin-1-yl)propanehydrazide (3b) (IC₅₀ values for cholinesterase inhibition: 0.69–11.62 µM) show improved enzymatic inhibition compared to non-heterocyclic analogs. The piperazine ring enhances solubility and binding to cholinesterase catalytic sites .
  • Carbazole and Quinoline Hybrids 3-(9H-Carbazol-9-yl)-N′-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]propanehydrazide (CAS: 314076-12-5) and quinoline hydrazides (e.g., (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide) exhibit anticancer activity via cell cycle arrest (G1 phase) and p27kip1 upregulation. These hybrids leverage extended π-systems for DNA intercalation or kinase inhibition .

Physicochemical and Structural Determinants

  • Lipophilicity and Dipole Moments : QSTR analysis of xanthinyl-thio propanehydrazides (e.g., 6k , 6l ) indicates that reduced lipophilicity (logP < 3) and smaller dipole moments (<4 Debye) correlate with lower neurotoxicity while retaining MAO-B inhibitory activity .
  • Hybridization with Antioxidant Moieties: Incorporation of naphthalene or isoindoline-1,3-dione fragments (e.g., 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide) enhances radical scavenging capacity by stabilizing radical intermediates .

Biological Activity

3-(2-Methoxyphenyl)propanehydrazide is a compound that has gained attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to elucidate its biological activity, focusing on enzyme inhibition, antimicrobial properties, antioxidant effects, and anticancer potential.

1. Overview of Biological Activity

Research indicates that this compound exhibits several key biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of lipid peroxidizing enzymes, which are significant in cancer and inflammation contexts. Studies have demonstrated selective inhibition of enzyme activity by certain derivatives, suggesting its utility in developing anti-inflammatory and anticancer drugs .
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activities. However, further research is required to confirm these effects and understand the underlying mechanisms .
  • Antioxidant Activity : The compound has been evaluated for its antioxidant properties using the DPPH radical scavenging method. Some derivatives have demonstrated antioxidant activity exceeding that of ascorbic acid, indicating their potential as therapeutic agents against oxidative stress .
  • Anticancer Activity : In vitro studies have assessed the anticancer effects of various derivatives against different cancer cell lines. Notably, some compounds exhibited higher cytotoxicity against glioblastoma and breast cancer cell lines compared to standard treatments .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Binding Affinity : The compound interacts with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The presence of the methoxy group enhances binding interactions with target sites.
  • Structural Modifications : Variations in the phenyl or hydrazide groups can significantly alter binding dynamics and biological outcomes. For example, modifications to the methoxy substitution can influence enzyme affinity and selectivity .

3. Comparative Analysis

A comparative analysis of structurally similar compounds reveals diverse biological activities based on slight structural variations:

Compound NameSimilarityUnique Features
Cyclopropyl(4-methoxyphenyl)methanamine0.98Lacks ethylamine moiety
(S)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride0.98Stereoisomer variant
(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride0.96Different methoxy substitution
(S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride0.87Propanamine structure instead of cyclopropane

This table illustrates how minor modifications can lead to significant differences in biological activity.

4. Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

  • A study highlighted the synthesis of novel derivatives bearing various functional groups, which were tested for antioxidant and anticancer activities. The findings indicated that some derivatives had improved efficacy against specific cancer cell lines compared to standard treatments .
  • Another investigation focused on the enzyme inhibition properties of similar hydrazides, demonstrating their potential role in reducing oxidative stress and inflammation through selective inhibition mechanisms .

5. Conclusion

The compound this compound presents a promising avenue for further research due to its diverse biological activities, including enzyme inhibition, antimicrobial properties, antioxidant effects, and anticancer potential. Continued exploration into its mechanisms of action and structural modifications may lead to the development of novel therapeutic agents in the fields of medicinal chemistry and pharmacology.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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